molecular formula C8H9BrClN B1601264 4-Bromo-2-chloro-N,N-dimethylaniline CAS No. 50638-51-2

4-Bromo-2-chloro-N,N-dimethylaniline

Cat. No.: B1601264
CAS No.: 50638-51-2
M. Wt: 234.52 g/mol
InChI Key: PKPXCBIUESSICA-UHFFFAOYSA-N
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Description

Significance of Halogenated Anilines in Advanced Organic Synthesis

Halogenated anilines are a cornerstone class of intermediates in advanced organic synthesis, prized for their utility in constructing a diverse array of more complex molecules. Their significance is largely rooted in their role as key coupling partners in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. researchgate.netnih.govnih.gov These reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which form the backbone of many high-value chemical products. wikipedia.org

The presence of halogen atoms on the aniline (B41778) ring provides reactive handles that can be selectively targeted. The nature of the halogen (I, Br, Cl) and its position on the aromatic ring dictate the reactivity, allowing for programmed, regioselective synthesis. researchgate.netresearchgate.net This control is critical in the synthesis of pharmaceuticals, agrochemicals, and materials science components, where the precise arrangement of substituents determines the molecule's function and efficacy. acs.orgacs.orgnih.gov For instance, palladium-catalyzed C-N cross-coupling reactions have become indispensable methods for synthesizing aniline derivatives, which are prevalent throughout chemical research. nih.gov The development of efficient synthetic routes to create substituted anilines remains a vital area of research, as these motifs are fundamental in medicinal chemistry and industrial applications. researchgate.netresearchgate.net

Research Context and Specific Utility of 4-Bromo-2-chloro-N,N-dimethylaniline

The specific utility of this compound in the research context lies in its potential for sequential and site-selective functionalization. The compound features two different halogens, bromine at position 4 and chlorine at position 2, which exhibit differential reactivity in typical palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond. This reactivity difference enables chemists to perform a cross-coupling reaction selectively at the C-Br bond while leaving the C-Cl bond intact for a subsequent, different coupling reaction.

This stepwise functionalization makes this compound an excellent precursor for the synthesis of tri- and tetra-substituted anilines with precisely controlled substitution patterns. Such highly substituted anilines are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents and in materials science for creating novel organic electronic materials. acs.orgacs.org The dimethylamino group, an electron-donating group, further activates the aromatic ring towards certain reactions and can influence the final properties of the target molecule. While extensive research has been published on its precursor, 4-bromo-2-chloroaniline (B1269894), the N,N-dimethylated derivative represents a more advanced intermediate, primed for complex synthetic pathways. nih.govresearchgate.netresearchgate.net

Chemical and Spectroscopic Data

The following tables summarize key identification and spectral data for this compound and its immediate precursor, 4-Bromo-2-chloroaniline. The spectral data for the target compound are inferred from its precursors and related structures, providing a reference for its characterization.

Table 1: Chemical Identification of this compound

Property Value Source(s)
Compound Name This compound
CAS Number 50638-51-2 aromalake.com
Molecular Formula C₈H₉BrClN aromalake.com
Molecular Weight 234.52 g/mol aromalake.com

| Primary Use | Raw material for organic synthesis | aromalake.com |

Table 2: Spectroscopic Data for the Precursor 4-Bromo-2-chloroaniline

Spectroscopic Data Observed Characteristics Source(s)
¹H NMR (CDCl₃) δ (ppm) 6.67 (d, 1H, ArH), 7.44 (dd, 1H, ArH), 7.88 (d, 1H, ArH), 6.44 (s, 2H, NH₂) rsc.org
¹³C NMR (CDCl₃) δ (ppm) 143.0, 133.3, 132.5, 128.2, 120.6, 111.4 rsc.org
Mass Spectrometry (MS) Provides distinct isotopic pattern for Br and Cl nih.govchemicalbook.com
Infrared (IR) Spectroscopy Shows characteristic peaks for N-H stretching and aromatic C-H and C-C bonds nih.govresearchgate.net

| Melting Point | 70-72 °C | researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPXCBIUESSICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505224
Record name 4-Bromo-2-chloro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-51-2
Record name 4-Bromo-2-chloro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro N,n Dimethylaniline and Its Analogs

Direct Halogenation Strategies

Direct halogenation of the aniline (B41778) core remains a fundamental approach, with modern advancements focusing on enhancing regioselectivity and utilizing milder reaction conditions. The synthesis of a di-substituted compound like 4-bromo-2-chloro-N,N-dimethylaniline via direct halogenation would typically involve a stepwise process, the order of which is crucial for directing the subsequent substitution.

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, including the chlorination of electron-rich aromatic systems. nih.govmdpi.com This method typically involves the activation of a robust chlorine source, such as N-chlorosuccinimide (NCS), by a photocatalyst under light irradiation. nih.govmdpi.com

Research by König and co-workers demonstrated the chlorination of various arenes, including acetanilide (B955) (a related aniline derivative), using [Ru(bpy)₃]Cl₂ as a photocatalyst. nih.govmdpi.com The proposed mechanism involves the excitation of the Ru(II) catalyst by light, which then engages in an electron transfer process to activate the chlorinating agent. nih.gov This generates a highly reactive chlorine species (Cl• or Cl+) that can undergo electrophilic aromatic substitution on the electron-rich aniline ring. nih.gov

While this strategy is effective for many arenes, its application to highly activated substrates like N,N-dimethylaniline requires careful control to prevent over-reaction and manage regioselectivity. nih.gov The strong electron-donating nature of the dimethylamino group directs substitution primarily to the ortho and para positions. A related photochemical approach involves the in situ generation of a chloroamine from an amine, which is then activated by a photocatalyst to generate an aminium radical for C-N bond formation, highlighting the versatility of photochemical methods involving halogenated nitrogen compounds. youtube.com

The direct bromination of N,N-dimethylaniline is a classic electrophilic aromatic substitution. However, the high reactivity of the substrate often leads to the formation of the 2,4,6-tribromoaniline (B120722) product, especially when using bromine water. youtube.com Achieving selective monobromination at the para-position requires modification of the reaction conditions or reagents.

One common strategy is to use a less polar solvent, such as carbon disulfide (CS₂), which can temper the reactivity and favor the formation of the para-substituted product over the ortho and poly-brominated species. youtube.com A more refined approach involves the use of milder brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent that, particularly when supported on silica (B1680970) gel, provides a method for selective monobromination of reactive aromatic amines and phenols. wku.edu This method often proceeds under mild, neutral conditions, avoiding the harsh acids or metal catalysts required in some classical protocols. wku.edu The mechanism is believed to involve the polarization of the N-Br bond on the silica gel surface, generating a "soft" electrophilic bromine species that preferentially attacks the sterically accessible and electron-rich para-position. wku.edu

For N,N-dimethylaniline, electrophilic attack by bromine is strongly directed to the para-position due to the electronic effect of the lone pair on the nitrogen atom pushing electron density into the ring. prezi.com

Reagent/ConditionsSubstrateMajor ProductYieldReference(s)
Br₂ in Dichloromethane (B109758)N,N-Dimethylaniline4-Bromo-N,N-dimethylaniline56.8% prezi.com
NBS in Acetonitrile (B52724)N,N-Dimethylaniline4-Bromo-N,N-dimethylanilineGood to Excellent wku.edu
Br₂ in Glacial Acetic AcidN,N-Dimethylaniline4-Bromo-N,N-dimethylanilineNear-quantitative

This table is interactive and can be sorted by clicking on the column headers.

Synthesis via N,N-Dialkylaniline N-Oxide Intermediates

A sophisticated strategy for achieving highly regioselective halogenation of N,N-dialkylanilines involves their temporary oxidation to N,N-dialkylaniline N-oxide intermediates. nih.gov This approach leverages the unique reactivity of the N-oxide to direct halogenation in a controlled manner, providing access to isomers that are difficult to obtain through direct electrophilic substitution. nih.gov The process begins with the oxidation of the tertiary aniline to its corresponding N-oxide, a stable and often isolable compound. nih.govnih.gov

Remarkably, treating N,N-dialkylaniline N-oxides with thionyl chloride (SOCl₂) in dichloromethane at low temperatures (e.g., -78 °C) leads predominantly to chlorination at the ortho-position. nih.gov For N,N-dimethylaniline N-oxide, this reaction yields 2-chloro-N,N-dimethylaniline with high selectivity over the para-isomer (a ratio of up to 6.7:1 for 2-Cl/4-Cl has been reported for some substrates). nih.gov This method provides a practical route to ortho-chlorinated anilines, which are challenging to synthesize directly due to steric hindrance and the electronic preference for para-substitution. nih.gov

Conversely, when the same N,N-dialkylaniline N-oxide intermediates are treated with thionyl bromide (SOBr₂) under similar low-temperature conditions, halogenation occurs exclusively at the para-position. nih.gov This protocol affords 4-bromo-N,N-dialkylanilines in good yields without the formation of ortho or polyhalogenated byproducts. nih.gov The complementary nature of these two protocols—using either thionyl chloride for ortho-chlorination or thionyl bromide for para-bromination from a common N-oxide precursor—represents a powerful tool for the synthesis of a diverse array of halogenated anilines. nih.gov

Starting N-OxideReagentMajor ProductYieldReference(s)
N,N-Dimethylaniline N-oxideSOCl₂2-Chloro-N,N-dimethylanilineup to 65% nih.gov
N,N-Dimethylaniline N-oxideSOBr₂4-Bromo-N,N-dimethylanilineup to 69% nih.gov
N,N-Diethylaniline N-oxideSOCl₂2-Chloro-N,N-diethylaniline55% nih.gov
N,N-Diethylaniline N-oxideSOBr₂4-Bromo-N,N-diethylaniline69% nih.gov
3-Methyl-N,N-dimethylaniline N-oxideSOCl₂2-Chloro-3-methyl-N,N-dimethylaniline65% nih.gov
3-Methyl-N,N-dimethylaniline N-oxideSOBr₂4-Bromo-3-methyl-N,N-dimethylaniline64% nih.gov

This table is interactive and can be sorted by clicking on the column headers. Yields represent isolated products.

Electrochemical Synthesis Approaches for Halogenated Anilines

Electrochemical synthesis offers a modern, sustainable, and highly controllable alternative for the halogenation of organic molecules. acs.orgresearchgate.net A novel electrochemical strategy for the selective halogenation of aniline derivatives relies on the precise control of the electrode potential. acs.org By manipulating this potential, chemists can control the generation of specific intermediates and, consequently, the reaction mechanism, allowing for selective mono- or di-halogenation while keeping all other conditions constant. acs.org

This method operates under mild conditions, often at room temperature and pressure, without the need for transition metals or chemical oxidants. acs.org In conventional methods, achieving selective monohalogenation can be difficult as the initial product may be more or less reactive than the starting material, leading to mixtures. acs.org Electrochemical potential control overcomes this by directly governing the reactive species involved, offering a breakthrough in reaction selectivity. acs.org The process can activate the substrate via the electrode while precisely controlling the degree of halogenation, representing a clean and efficient route for synthesizing halogenated aniline derivatives. acs.org

Multi-Step Synthesis Pathways from Precursor Anilines

The synthesis of polysubstituted anilines, such as this compound, is a critical process for accessing valuable intermediates in various chemical industries. The specific substitution pattern of this target molecule necessitates a strategic, multi-step approach, as direct halogenation and alkylation of the parent aniline molecule would result in a complex mixture of isomers. Research has focused on logical, sequential reactions starting from simpler, readily available aniline precursors. These pathways meticulously control the regioselectivity of each transformation by leveraging the directing effects of existing substituents and the use of protective groups.

A common and well-documented strategy involves a sequence of protection, halogenation, deprotection, and final alkylation, starting from aniline itself. researchgate.netscribd.com This method ensures that the chloro and bromo groups are introduced at the desired positions before the final N,N-dimethylation.

An alternative approach begins with a pre-halogenated aniline, such as 2-chloroaniline (B154045), followed by a regioselective bromination and subsequent N,N-dimethylation. chemicalbook.com The final step, the N,N-dimethylation of the 4-bromo-2-chloroaniline (B1269894) intermediate, can be accomplished through various established methods, including the use of dimethyl carbonate or reductive amination protocols. researchgate.netchemicalbook.com

Pathway 1: Sequential Halogenation from Aniline

A robust and frequently cited pathway to di-halogenated anilines begins with the protection of the highly activating amino group of aniline. researchgate.netscribd.com This temporary protection moderates the reactivity of the aromatic ring and ensures predictable regiochemical outcomes during electrophilic aromatic substitution.

The key stages of this synthesis are:

Protection: Aniline is first converted to acetanilide. The acetamido group is less activating than the amino group and sterically larger, which helps in directing subsequent substituents.

Bromination: The first halogenation is typically a bromination. The acetamido group is an ortho, para-director, but due to sterics, the bromine atom is predominantly introduced at the para position, yielding 4-bromoacetanilide. scribd.com

Chlorination: With the para position occupied by bromine, the ortho, para-directing acetamido group now directs the incoming chlorine electrophile to the ortho position. This step produces the key intermediate, 4-bromo-2-chloroacetanilide. scribd.comchegg.comchegg.com

Deprotection (Hydrolysis): The acetamido group is removed by acid-catalyzed hydrolysis to reveal the free amine, yielding 4-bromo-2-chloroaniline. researchgate.netbrainly.comchegg.com

N,N-Dimethylation: The final step is the exhaustive methylation of the amino group of 4-bromo-2-chloroaniline to furnish the target compound, this compound. Reagents such as dimethyl carbonate with a suitable catalyst can be employed for this transformation. chemicalbook.com

Table 1: Multi-Step Synthesis Pathway Starting from Aniline
StepStarting MaterialKey ReagentsProductReaction Type
1AnilineAcetic AnhydrideAcetanilideN-Acetylation (Protection)
2AcetanilideBromine, Acetic Acid4-BromoacetanilideElectrophilic Aromatic Substitution
34-BromoacetanilideHCl, NaClO₃ (to generate Cl₂)4-Bromo-2-chloroacetanilideElectrophilic Aromatic Substitution
44-Bromo-2-chloroacetanilideHCl, Ethanol, Heat4-Bromo-2-chloroanilineHydrolysis (Deprotection)
54-Bromo-2-chloroanilineDimethyl CarbonateThis compoundN,N-Dimethylation

Pathway 2: Synthesis from 2-Chloroaniline

An alternative and more convergent route starts with an ortho-substituted precursor, 2-chloroaniline. This approach eliminates the initial protection and bromination steps required when starting from aniline. The synthesis focuses on the regioselective bromination of the 2-chloroaniline core.

Research has detailed specific methods to achieve the bromination at the C4 position (para to the amino group). One reported method involves using potassium bromide with a zinc-aluminum layered double hydroxide (B78521) catalyst supporting a bromate (B103136) salt (ZnAl-BrO₃⁻-LDHs) in an acetic acid/water solvent system, affording the product in good yield. chemicalbook.com Another protocol uses sodium bromide and sodium bisulfite under visible light irradiation. nih.gov Following the successful synthesis of 4-bromo-2-chloroaniline, the final N,N-dimethylation is carried out as described in the previous pathway.

Table 2: Reported Synthesis of 4-Bromo-2-chloroaniline from 2-Chloroaniline
MethodStarting MaterialKey ReagentsSolventConditionsYieldReference
12-ChloroanilineKBr, ZnAl-BrO₃⁻-LDHsAcOH/H₂O (9:1)30°C, 1 hour78% chemicalbook.com
22-ChloroanilineNaBr, NaHSO₃, photocatalystAcetonitrile/WaterLED irradiation, 7 hours85% nih.gov

Synthesis of Key Precursors

The availability of halogenated N,N-dimethylaniline precursors is also crucial for certain synthetic strategies. For instance, 4-bromo-N,N-dimethylaniline can be readily synthesized by the direct bromination of N,N-dimethylaniline. A classic and high-yielding method involves dissolving N,N-dimethylaniline in glacial acetic acid and adding a solution of bromine, also in glacial acetic acid. prepchem.com This precursor could then theoretically undergo chlorination at the C2 position.

Similarly, the N,N-dimethylation of 4-bromoaniline (B143363) is a key transformation. While direct alkylation with methyl iodide can be challenging, reductive amination protocols have proven effective. One such method uses paraformaldehyde as the carbon source and sodium cyanoborohydride as the reducing agent in tetrahydrofuran. researchgate.net Another approach utilizes dimethyl carbonate in the presence of a zeolite catalyst at elevated temperatures. chemicalbook.com

Table 3: Synthesis of Halogenated N,N-Dimethylaniline Precursors
ProductStarting MaterialKey ReagentsConditionsYieldReference
4-Bromo-N,N-dimethylanilineN,N-DimethylanilineBromine, Acetic AcidRoom Temperature~Theoretical prepchem.com
4-Bromo-N,N-dimethylaniline4-BromoanilineDimethyl Carbonate, Zeolite Catalyst150°C, 1 hour85% chemicalbook.com
4-Bromo-N,N-dimethylaniline4-BromoanilineParaformaldehyde, NaBH₃CN50°C, 18 hoursHigh researchgate.net

Detailed Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Chloro N,n Dimethylaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine and carbon-chlorine bonds in 4-Bromo-2-chloro-N,N-dimethylaniline serve as synthetic handles for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. The relative reactivity of the C-Br versus the C-Cl bond is a key consideration in these transformations, with the C-Br bond typically being more susceptible to oxidative addition to a low-valent metal center.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation. While direct use of highly reactive organolithium reagents was historically challenging, recent advancements have established effective protocols. researchgate.netchemistryviews.orgresearchgate.net These reactions typically proceed under mild conditions and allow for the coupling of a wide range of aryl halides with organolithium partners. chemistryviews.orgrug.nlunimi.it

In the context of this compound, the greater reactivity of the aryl bromide bond compared to the aryl chloride bond would be expected to dominate in palladium-catalyzed cross-coupling. Studies on the related compound, 4-bromo-N,N-dimethylaniline, demonstrate successful coupling with alkenyllithium reagents. For instance, (Z)-propenyllithium couples efficiently with 4-bromo-N,N-dimethylaniline to yield the corresponding styrene (B11656) derivative (2n in the study) in good yield, showcasing retention of the olefin's configuration. nih.gov This suggests that this compound would likely undergo selective coupling at the C-Br position under similar conditions, leaving the C-Cl bond intact for potential subsequent functionalization. nih.gov A catalyst system comprising Pd2(dba)3 and a bulky phosphine (B1218219) ligand like XPhos is often effective for these transformations. rug.nlnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with an Alkenyllithium Reagent

Aryl Halide Coupling Partner Catalyst System Product Yield Reference
4-bromo-N,N-dimethylaniline (Z)-propenyllithium Pd₂(dba)₃/XPhos (Z)-N,N-dimethyl-4-(prop-1-en-1-yl)aniline 75% nih.gov

Iron-catalyzed cross-coupling has emerged as a cost-effective and less toxic alternative to methods using precious metals like palladium. nih.govmdpi.com These reactions are effective for coupling aryl electrophiles with alkyl Grignard reagents. The mechanism is complex and can involve various iron oxidation states. One studied pathway involves an Fe(I) complex, formed in situ, which undergoes a rate-limiting oxidative addition with the aryl halide. researchgate.net This is followed by a rapid transmetalation with the Grignard reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst. researchgate.net Ligands such as TMEDA (tetramethylethylenediamine) are sometimes used to suppress side reactions like β-hydride elimination. princeton.edu For this compound, an iron-catalyzed reaction with a Grignard reagent would be anticipated to proceed preferentially at the more reactive C-Br bond.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoborane in the presence of a base, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

In regioselective cross-coupling reactions involving substrates with multiple different halogen atoms, the rate of oxidative addition is crucial. nih.gov The C-Br bond undergoes oxidative addition to Pd(0) much more readily than the C-Cl bond. This principle has been demonstrated in the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, where the aryl bromide moiety reacts preferentially over the thiophenyl bromide. nih.gov Similarly, for this compound, a Suzuki-Miyaura reaction would be highly selective for substitution at the C4 position (bromine) over the C2 position (chlorine), allowing for the synthesis of 2-chloro-4-aryl-N,N-dimethylaniline derivatives. nih.govmdpi.com This selectivity enables stepwise functionalization of the aromatic ring. Poor yields can sometimes result from a side reaction known as protodeboronation. mdpi.com

Table 2: General Conditions for Regioselective Suzuki-Miyaura Coupling

Substrate Type Coupling Partner Catalyst Base Solvent General Outcome Reference
Aryl Bromo-Chloride Arylboronic Acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane Selective coupling at C-Br bond nih.govmdpi.com

Nucleophilic Substitution Reactions of Halogen Substituents

Aryl halides are generally resistant to nucleophilic substitution reactions under standard conditions. learncbse.in The reaction requires either strong activation by electron-withdrawing groups (typically nitro groups) positioned ortho or para to the leaving group (the SNAr mechanism) or very harsh conditions that proceed through a benzyne (B1209423) intermediate.

In this compound, the halogen atoms are not activated by potent electron-withdrawing groups. In fact, the powerful electron-donating N,N-dimethylamino group increases the electron density of the ring, further disfavoring a standard SNAr pathway. Therefore, direct nucleophilic displacement of either the bromide or chloride ion is not expected to be a facile process.

Electrophilic Aromatic Substitution Pathways

The N,N-dimethylamino group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. learncbse.inresearchgate.net In this compound, the para position is blocked by the bromine atom, and one ortho position (C2) is blocked by the chlorine atom.

Therefore, any further electrophilic attack would be directed primarily to the vacant ortho position (C6). The halogen substituents are deactivating but are also ortho, para-directing; their influence is secondary to the powerful activating effect of the amino group. The synthesis of 4-bromo-2-chloroaniline (B1269894) from 4-bromoaniline (B143363) involves the chlorination at the ortho position, which is activated by the amino group, illustrating this directive effect. youtube.com Studies on the halogenation of N,N-dimethylaniline N-oxides also reveal high regioselectivity, with bromination occurring exclusively at the para-position and chlorination predominantly at the ortho-position, highlighting the fine-tuning of electrophilic reactions on this ring system. nih.gov

C-H Functionalization Reactions

C-H functionalization offers an alternative strategy for modifying the molecule, avoiding the need for pre-functionalized starting materials. mdpi.com For N,N-dialkylanilines, C-H functionalization can occur at several positions. Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have been shown to activate C-H bonds adjacent to heteroatoms. mdpi.com In the case of N,N-dimethylaniline, this can lead to reactions at the N-methyl groups. For instance, dialkylation of the methylene (B1212753) part of N,N-dimethylaniline has been achieved using an iron catalyst. mdpi.com

Additionally, C-H functionalization can be directed to the aromatic ring itself. "Innate" C-H functionalization logic suggests that reactions will occur at the most electronically favored positions. nih.gov For an aniline (B41778) derivative, this would be the ortho and para positions. Given that the ortho (C2) and para (C4) positions are already substituted in this compound, C-H activation on the ring would most likely target the C6 position, which is electronically activated by the amino group.

Anodic C-H Sulfonylation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis. Anodic C-H sulfonylation has emerged as an environmentally benign and efficient method for the formation of C-S bonds, avoiding the need for pre-functionalized substrates and harsh reagents. In the context of N,N-dialkylanilines, this electrochemical approach allows for the regioselective introduction of sulfonyl groups.

For this compound, anodic C-H sulfonylation is anticipated to proceed via a mechanism involving the initial oxidation of the electron-rich aromatic ring at the anode. The dimethylamino group strongly activates the ortho and para positions towards electrophilic attack. However, with the para position blocked by a bromine atom and one ortho position occupied by a chlorine atom, the sulfonylation is expected to occur at the vacant C6 position, ortho to the dimethylamino group.

The proposed mechanism commences with the one-electron oxidation of the aniline derivative to form a radical cation. Subsequent deprotonation from the C6 position by a base present in the reaction medium would generate a neutral radical intermediate. This radical can then be further oxidized at the anode to a carbocation, which is subsequently trapped by a sulfinate anion (RSO₂⁻) present in the electrolyte. Alternatively, the radical intermediate could directly react with a sulfonyl radical generated from the oxidation of the sulfinate anion. The process is facilitated by a solvent system such as acetonitrile (B52724) (CH₃CN) and employs a carbon anode and a nickel cathode, with a supporting electrolyte like tetra-n-butylammonium tetrafluoroborate (B81430) (n-Bu₄NBF₄). nih.gov

Table 1: Predicted Regioselectivity in Anodic C-H Sulfonylation of this compound

Starting MaterialReagentExpected Major Product
This compoundSodium arylsulfinate4-Bromo-2-chloro-6-(arylsulfonyl)-N,N-dimethylaniline

This electrochemical method offers a green and efficient pathway to synthesize sulfonylated aniline derivatives without the need for transition metal catalysts or external chemical oxidants. nih.gov

Oxidation Reactions and Radical Mechanisms

The oxidation of N,N-dimethylaniline and its derivatives can proceed through various pathways, often involving radical intermediates. The electron-donating dimethylamino group makes the molecule susceptible to oxidation, leading to the formation of a radical cation as the initial step. The stability of this radical cation is influenced by the nature and position of the substituents on the aromatic ring.

In the case of this compound, the presence of two electron-withdrawing halogen atoms (bromo and chloro) at the para and ortho positions, respectively, will increase the oxidation potential of the molecule compared to unsubstituted N,N-dimethylaniline. nih.govacs.org However, oxidation can still be achieved using appropriate chemical or electrochemical methods.

One common oxidative transformation is N-dealkylation. The mechanism typically involves the formation of the N,N-dimethylaniline radical cation, which can then undergo deprotonation from one of the methyl groups to form an aminium radical. This is followed by a second oxidation step to generate an iminium ion. Hydrolysis of the iminium ion then yields the N-methylaniline derivative and formaldehyde.

Alternatively, radical-radical coupling reactions can occur. The initial radical cation can dimerize or react with other radical species present in the reaction mixture. For instance, oxidation in the presence of cupric chloride has been shown to lead to the formation of N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bisdimethylaminodiphenylmethane from N,N-dimethylaniline, proceeding through radical intermediates. rsc.org For this compound, similar coupling reactions could be envisioned, although the steric hindrance from the ortho-chloro substituent and the electronic effects of the halogens would likely influence the reaction rates and product distribution.

The formation of Mannich bases via electrochemical oxidation in the presence of silyl (B83357) enol ethers is another relevant transformation. cdnsciencepub.com This reaction's efficiency is dependent on the oxidation potentials of the starting amine and the resulting product. The electron-withdrawing nature of the bromo and chloro substituents in this compound would likely result in a lower yield of the Mannich base compared to electron-rich N,N-dimethylanilines. cdnsciencepub.com

Table 2: Potential Oxidation Products of this compound

Reaction TypeOxidant/ConditionsPotential Product(s)
N-DealkylationChemical/Electrochemical4-Bromo-2-chloro-N-methylaniline
Dimerizatione.g., CuCl₂Substituted benzidines/diphenylmethanes
Mannich ReactionElectrochemical, Silyl enol etherSubstituted Mannich bases

Photochemical Transformations and Catalysis

Photochemical reactions offer unique pathways for the transformation of organic molecules by accessing excited electronic states with distinct reactivities. For N,N-dimethylaniline and its derivatives, photoredox catalysis has emerged as a powerful tool for various synthetic transformations.

Visible-light-mediated photoredox catalysis can initiate reactions of this compound. In such a system, a photocatalyst, upon absorption of light, can act as a single-electron transfer (SET) agent. Given the electron-rich nature of the dimethylamino group, the aniline derivative can act as a reductive quencher, donating an electron to the excited photocatalyst to form the aniline radical cation.

This photochemically generated radical cation can then undergo a variety of subsequent reactions, similar to those observed in electrochemical oxidation. For example, it can participate in C-H functionalization, cyclization, or coupling reactions. One notable example is the use of chlorophyll (B73375) as a natural, green photosensitizer for the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides. acs.org This reaction proceeds via an sp³ C-H bond functionalization process. acs.org It is conceivable that this compound could undergo similar photochemical transformations.

The presence of the carbon-bromine and carbon-chlorine bonds also introduces the possibility of photochemical dehalogenation. libretexts.org Under certain conditions, particularly with the use of a suitable photosensitizer and a hydrogen atom donor like tributyltin hydride, radical-mediated cleavage of the C-Br or C-Cl bond could occur. libretexts.org The relative ease of cleavage would depend on the bond dissociation energies, with the C-Br bond being weaker and more susceptible to homolytic cleavage than the C-Cl bond.

Table 3: Potential Photochemical Reactions of this compound

Reaction TypeCatalyst/ConditionsPotential Product Type
C-H FunctionalizationPhotocatalyst (e.g., Chlorophyll), Visible LightSubstituted tetrahydroquinolines (with maleimides)
DehalogenationPhotosensitizer, H-donor2-Chloro-N,N-dimethylaniline or 4-Bromo-N,N-dimethylaniline
Reductive DimerizationPhotocatalyst (e.g., Ru(bpy)₃²⁺)Substituted biphenyl (B1667301) derivatives

The specific outcome of the photochemical reaction would be highly dependent on the reaction conditions, including the choice of photocatalyst, solvent, and any trapping agents present.

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Bromo 2 Chloro N,n Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis

Specific, experimentally determined ¹H NMR data for 4-Bromo-2-chloro-N,N-dimethylaniline, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the aromatic and dimethylamino protons, are not available in published literature.

Carbon-13 (¹³C) NMR Analysis

Experimentally determined ¹³C NMR data, which would provide the chemical shifts for the eight distinct carbon environments in this compound, is not documented in accessible scientific sources.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DEPT)

Detailed analysis using advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), NOESY (Nuclear Overhauser Effect Spectroscopy), and DEPT (Distortionless Enhancement by Polarization Transfer) has not been reported for this compound. These analyses would be crucial for unambiguous assignment of all proton and carbon signals and for elucidating the detailed molecular structure and spatial relationships of the atoms.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

A published and verifiable FTIR spectrum for this compound, which would detail the characteristic vibrational frequencies for its functional groups (C-N, C-H, C-Br, C-Cl, and aromatic C=C bonds), is not available.

Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Chloro N,n Dimethylaniline

Density Functional Theory (DFT) Applications

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties due to its favorable balance of accuracy and computational cost.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is found. At this point, the net forces on the atoms are negligible, and the molecule is in its most stable, or ground, state.

For 4-Bromo-2-chloro-N,N-dimethylaniline, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The optimization would yield precise bond lengths, bond angles, and dihedral angles. The resulting structure is expected to be nearly planar, though the steric bulk of the ortho-chlorine atom and the dimethylamino group may induce slight puckering of the benzene (B151609) ring or out-of-plane arrangement of the substituents. researchgate.net The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during these calculations.

Interactive Table: Predicted Geometric Parameters for this compound

The following table contains representative optimized geometric parameters for the title compound, calculated using DFT methods. These values represent the lowest energy conformation of the molecule.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C-Br1.91
C-Cl1.75
C-N1.39
N-CH₃1.46
C-C (aromatic)1.39 - 1.41
Bond Angles (°)
Cl-C-C121.5
Br-C-C119.8
C-N-C (methyls)118.0
C-C-N121.2

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that span the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.nettci-thaijo.org For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the aniline (B41778) ring, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing halogen atoms.

Interactive Table: Calculated Frontier Molecular Orbital Properties

This table presents the calculated energies of the frontier orbitals and the resulting energy gap for this compound.

ParameterAbbreviationCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyE(HOMO)-5.85
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)-1.20
HOMO-LUMO Energy GapΔE4.65

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. tci-thaijo.org The MEP map uses a color scale to denote different potential values:

Red : Indicates regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.

Green/Yellow : Indicate regions of intermediate or near-zero potential. researchgate.netyoutube.com

In the MEP map of this compound, the most negative potential (red) is anticipated to be localized around the nitrogen atom of the dimethylamino group due to its lone pair of electrons. The aromatic ring would show a moderately negative potential (yellow/orange). The electron-withdrawing bromine and chlorine atoms would also exhibit negative potential. In contrast, the hydrogen atoms of the methyl groups would display a positive potential (blue/light blue), marking them as potential sites for nucleophilic interaction.

Quantum Chemical Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT calculations allow for the quantification of various reactivity descriptors that provide a more detailed picture of a molecule's chemical behavior. These can be categorized as local (site-specific) or global (molecule-wide). researchgate.net

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point 'r' when the total number of electrons in the molecule changes. mdpi.comd-nb.info It helps to identify the most reactive sites within a molecule for different types of reactions:

f+(r) : For nucleophilic attack (electron acceptance).

f-(r) : For electrophilic attack (electron donation). mdpi.com

f0(r) : For radical attack.

By condensing these values to individual atoms, one can rank the atomic sites by their reactivity. For this compound, Fukui analysis would likely confirm that the nitrogen atom and specific carbons on the aromatic ring are the primary sites for electrophilic attack, while the regions around the halogen atoms could be susceptible to nucleophilic interactions. researchgate.net

Global reactivity descriptors provide a single value to represent the reactivity of the entire molecule. dergipark.org.tr These are typically calculated using the energies of the HOMO and LUMO based on Koopmans' theorem.

Ionization Potential (I) : The energy required to remove an electron. I ≈ -E(HOMO).

Electron Affinity (A) : The energy released when an electron is added. A ≈ -E(LUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η). dergipark.org.tr

These descriptors collectively characterize the stability and reactivity profile of the molecule. tci-thaijo.orgresearchgate.net A high chemical hardness value, for instance, corresponds to the stability suggested by a large HOMO-LUMO gap.

Interactive Table: Calculated Global Reactivity Descriptors

This table summarizes the key global reactivity descriptors for this compound, derived from its frontier orbital energies.

DescriptorSymbolFormulaCalculated Value (eV)
Ionization PotentialI-E(HOMO)5.85
Electron AffinityA-E(LUMO)1.20
Electronegativityχ(I + A) / 23.525
Chemical Hardnessη(I - A) / 22.325
Electrophilicity Indexωχ² / (2η)2.67

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular architecture, crystal packing, and biological activity of molecules. In the case of this compound, a combination of hydrogen and halogen bonds are the most significant non-covalent forces at play.

While no specific studies on the hydrogen bonding of this compound are available, valuable insights can be drawn from the closely related compound, 4-bromo-2-chloroaniline (B1269894). In the crystal structure of 4-bromo-2-chloroaniline, molecules are linked by intermolecular N—H···N and weak N—H···Br hydrogen bonds, which generate sheet-like structures. mdpi.comnih.govresearchgate.netresearchgate.net The N—H···N hydrogen bond has a measured distance of 3.172 (4) Å. mdpi.comtci-thaijo.org

For this compound, the tertiary amine group lacks a hydrogen atom directly attached to the nitrogen, precluding it from acting as a hydrogen bond donor in the same way as the primary amine in 4-bromo-2-chloroaniline. However, the nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. Furthermore, the hydrogen atoms of the methyl groups on the nitrogen could potentially participate in weak C-H···X interactions (where X is an electronegative atom like oxygen or a halogen), although these are generally much weaker than conventional hydrogen bonds. The presence of the electron-donating dimethylamino group would also influence the hydrogen bond accepting capability of the aromatic ring's pi system.

Table 1: Hydrogen Bond Geometry for 4-Bromo-2-chloroaniline

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (º)
N1—H1B···Br10.863.043.719 (3)137
N1—H1A···N10.862.343.172 (4)164
Data from a study on 4-Bromo-2-chloroaniline, a related compound. mdpi.com

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This phenomenon is attributed to the presence of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the covalent bond. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net

In this compound, both the bromine and chlorine atoms have the potential to engage in halogen bonding. The bromine atom, being more polarizable, is expected to form stronger halogen bonds than the chlorine atom. Theoretical studies on halobenzene dimers have shown that the binding energies of halogen bonds decrease in the order C6H5I···IC6H5 > C6H5Br···BrC6H5 > C6H5Cl···ClC6H5. nih.gov

The electrostatic potential on the halogen atom is a key determinant of its ability to form halogen bonds. Computational studies on similar molecules can provide an indication of the likely behavior of this compound. The nitrogen atom of the dimethylamino group or the aromatic pi-system could act as halogen bond acceptors. The interplay between the bromo and chloro substituents, as well as the electronic effects of the dimethylamino group, would modulate the strength and directionality of these interactions.

Table 2: Comparison of Halogen Bond Characteristics

HalogenPolarizability (ų)Electronegativity (Pauling Scale)Typical Halogen Bond Strength
Fluorine0.563.98Very Weak
Chlorine2.183.16Weak to Moderate
Bromine3.052.96Moderate to Strong
Iodine5.352.66Strong
General characteristics of halogen bonding.

Structure-Reactivity Relationship Modeling

The reactivity of this compound can be elucidated through computational methods such as Density-Functional Theory (DFT). A DFT study on the related molecule, 4-bromo-N,N-dimethylaniline, provides valuable insights into its electronic properties and reactivity. tci-thaijo.org

Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, are crucial in understanding chemical reactivity. A small HOMO-LUMO gap is indicative of high chemical reactivity and low kinetic stability. nih.gov

For 4-bromo-N,N-dimethylaniline, the HOMO is primarily localized on the N,N-dimethylaniline moiety, while the LUMO is distributed over the entire molecule. The HOMO-LUMO energy gap is a key parameter in determining the molecule's electronic properties. Other reactivity descriptors that can be derived from DFT calculations include ionization potential, electron affinity, chemical hardness, and electrophilicity index. tci-thaijo.org

The molecular electrostatic potential (MEP) surface is another useful tool for predicting reactivity. The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites). researchgate.net For substituted anilines, the nitrogen atom and the aromatic ring are typically electron-rich regions, making them susceptible to electrophilic attack.

Table 3: Calculated Quantum Chemical Descriptors for 4-Bromo-N,N-dimethylaniline

ParameterValue (eV)
HOMO Energy-5.32
LUMO Energy-0.87
HOMO-LUMO Gap4.45
Ionization Potential5.32
Electron Affinity0.87
Electronegativity3.09
Chemical Hardness2.22
Softness0.22
Electrophilicity Index2.15
Data from a DFT study on 4-bromo-N,N-dimethylaniline. tci-thaijo.org

Derivatization and Functionalization Strategies Employing 4 Bromo 2 Chloro N,n Dimethylaniline

Synthesis of Schiff Base Derivatives Incorporating the Aniline (B41778) Moiety

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are typically synthesized through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone. advancechemjournal.com This reaction is a cornerstone in the synthesis of ligands for metal complexes and various biologically active compounds. advancechemjournal.comimpactfactor.orginternationaljournalcorner.com

It is critical to note that 4-bromo-2-chloro-N,N-dimethylaniline, being a tertiary amine, lacks the requisite N-H protons and therefore cannot directly participate in Schiff base formation. The synthesis of a Schiff base requires a primary aniline (Ar-NH₂). Consequently, the analogous primary amine, 4-bromo-2-chloroaniline (B1269894), would be the appropriate starting material for such a transformation.

The general synthetic procedure involves the reaction of the primary aniline with an aldehyde, often in the presence of an acid catalyst like glacial acetic acid, and typically in a solvent such as ethanol. mdpi.com The reaction mixture is usually refluxed to drive the condensation to completion. internationaljournalcorner.comnih.gov For instance, research on the related compound 4-bromo-2-methylaniline (B145978) demonstrated its reaction with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to yield the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with an excellent yield of 94%. mdpi.comresearchgate.net This illustrates a reliable method for forming the imine bond.

Table 1: Representative Schiff Base Synthesis using a Substituted Aniline

Aniline ReactantAldehyde ReactantCatalyst/SolventReaction ConditionsProductYieldReference
4-bromo-2-methylaniline3-bromothiophene-2-carbaldehydeGlacial Acetic Acid / EthanolReflux(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline94% mdpi.com
4-bromoaniline (B143363)3,5-dichloro SalicylaldehydeAcetic Acid / EthanolReflux for 5 hours3,5-dichlorosalicylaldimino-4-bromoanilineNot specified internationaljournalcorner.com
4-bromo-2,6-dimethylaniline4-aminoacetophenone followed by SalicylaldehydeEthanolReflux2-(((4-(1-((4-bromo-2,6-dimethylphenyl)imino)ethyl)phenyl)imino)methyl)phenolNot specified impactfactor.org

Strategies for Further Aromatic Functionalization

The halogen substituents on the aromatic ring of this compound are key handles for further functionalization, primarily through metal-catalyzed cross-coupling reactions. acs.org The bromine atom at the para-position (C4) is significantly more reactive than the chlorine atom at the ortho-position (C2) in typical palladium-catalyzed reactions, allowing for selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a powerful method for forming new carbon-carbon bonds. Studies performed on analogous bromo-substituted anilines have shown that the C-Br bond can be selectively targeted. For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids was successfully achieved using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base. mdpi.comresearchgate.net This reaction preferentially substituted the bromo group on the aniline ring over a bromo group on a thiophene (B33073) ring, highlighting its higher reactivity. mdpi.com This strategy allows for the introduction of a wide array of aryl and heteroaryl groups at the C4 position of the aniline ring, thereby modulating the electronic and steric properties of the molecule. Such reactions are fundamental for building complex molecular architectures from simpler halogenated precursors. cncb.ac.cn

Table 2: Suzuki Cross-Coupling of a 4-Bromoaniline Derivative

SubstrateBoronic AcidCatalyst SystemProductYieldReference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorobenzene boronic acidPd(PPh₃)₄ / K₃PO₄Monosubstituted product44% mdpi.com
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorobenzene boronic acidPd(PPh₃)₄ / K₃PO₄Monosubstituted product51% mdpi.com

Lithiation Strategies: Another potential avenue for functionalization is directed ortho-metalation, or lithiation. This involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). growingscience.com The resulting aryllithium intermediate can then be trapped with various electrophiles. In this compound, the powerful directing effect of the dimethylamino group, combined with the influence of the adjacent chloro substituent, could potentially direct lithiation to the C6 position (the position between the chloro and amino groups). The successful lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been demonstrated, where additives like bis(2-dimethylaminoethyl) ether were found to improve the yield and stability of the lithiated intermediate. nih.gov A similar strategy could offer a regioselective route to introduce a range of functional groups at a specific C-H bond of the aniline ring, complementing the cross-coupling reactions at the C-Br bond.

N-Functionalization of the Dimethylamino Group (e.g., Fluorescent Labeling)

The tertiary dimethylamino group offers unique opportunities for functionalization, distinct from the reactions on the aromatic ring. While it cannot form amides or Schiff bases, it can undergo other transformations.

One significant functionalization is its use as a labeling site for fluorescent tags. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. mdpi.com Research has shown that dansyl chloride can also react with tertiary amines, including N,N-dimethylaniline, under specific conditions. nih.gov The methodology involves a reaction in a sodium carbonate buffer (pH 11.0) at room temperature. This process leads to the fluorescent labeling of N,N-dimethylaniline through a chemical reaction that removes one of the methyl groups from the tertiary amine. nih.gov This demethylation-dansylation reaction provides a pathway to attach a fluorescent probe covalently, which is invaluable for creating molecules that can be tracked in biological systems or used as sensors.

Table 3: Fluorescent Labeling of N,N-Dimethylaniline

Amine SubstrateLabeling ReagentReaction ConditionsKey FindingReference
N,N-dimethylanilineDansyl Chloride (DNS-Cl)1 M Sodium Carbonate Buffer (pH 11.0), 25°CSuccessful labeling occurs via demethylation of the tertiary amine. nih.gov

Other potential N-functionalization strategies include oxidation to form the corresponding N-oxide, a reaction that can alter the electronic properties of the amino group and serve as a precursor for further reactions. nih.gov Quaternization by reaction with alkyl halides is another possibility, which would introduce a permanent positive charge and transform the group into a quaternary ammonium (B1175870) salt. youtube.com

Table of Mentioned Compounds

Compound Name
This compound
4-bromo-2-chloroaniline
Schiff base
4-bromo-2-methylaniline
3-bromothiophene-2-carbaldehyde
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
4-bromoaniline
3,5-dichloro Salicylaldehyde
3,5-dichlorosalicylaldimino-4-bromoaniline
4-bromo-2,6-dimethylaniline
4-aminoacetophenone
Salicylaldehyde
2-(((4-(1-((4-bromo-2,6-dimethylphenyl)imino)ethyl)phenyl)imino)methyl)phenol
Palladium
Arylboronic acid
Pd(PPh₃)₄
K₃PO₄
3-chloro-4-fluorobenzene boronic acid
4-chlorobenzene boronic acid
n-butyllithium (n-BuLi)
lithium diisopropylamide (LDA)
bis(2-dimethylaminoethyl) ether
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)
N,N-dimethylaniline
N-oxide

Advanced Synthetic Applications and Broader Utility of 4 Bromo 2 Chloro N,n Dimethylaniline in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The synthetic utility of 4-Bromo-2-chloro-N,N-dimethylaniline is anchored in the differential reactivity of its two halogen substituents: a bromine atom at the C-4 position and a chlorine atom at the C-2 position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for regioselective functionalization, where the C-Br bond can be selectively targeted for transformations while leaving the C-Cl bond intact for subsequent reactions.

This principle is central to its application in widely used transformations such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction creates carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, the reaction can be controlled to occur exclusively at the more labile C-Br position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. organic-chemistry.orglibretexts.org Studies on analogous substrates, such as 4-bromo-2-methylaniline (B145978), confirm that the bromo group is the more active position for Suzuki coupling. nih.gov This allows for the synthesis of 4-aryl-2-chloro-N,N-dimethylaniline derivatives, which can then be subjected to a second coupling reaction at the less reactive C-Cl site under more forcing conditions if desired. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org Similar to the Suzuki coupling, the reaction with this compound would proceed preferentially at the C-Br bond. wikipedia.orgacsgcipr.org This enables the selective introduction of a new amino group at the C-4 position, yielding complex diamine structures. The use of sterically hindered phosphine (B1218219) ligands is crucial for the success of these transformations, allowing the coupling of a wide range of amines and aryl halides. wikipedia.org

The predictable regioselectivity of these reactions makes this compound a valuable and versatile intermediate for the construction of complex, multi-substituted aromatic systems.

Table 1: Potential Regioselective Cross-Coupling Reactions This table is illustrative and based on established principles of chemical reactivity.

Reaction Type Coupling Partner Expected Major Product
Suzuki-Miyaura Phenylboronic acid 2-Chloro-N,N-dimethyl-[1,1'-biphenyl]-4-amine
Buchwald-Hartwig Aniline (B41778) N1-(2-Chloro-4-(dimethylamino)phenyl)-1,4-benzenediamine
Sonogashira Phenylacetylene 4-(Phenylethynyl)-2-chloro-N,N-dimethylaniline
Heck Styrene (B11656) 4-((E)-2-Phenylvinyl)-2-chloro-N,N-dimethylaniline

Precursor in Heterocyclic Compound Synthesis

Substituted anilines are fundamental starting materials for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. While the N,N-dimethyl substitution on the title compound precludes its direct use in certain classical cyclization reactions that require a free N-H bond (e.g., Friedländer synthesis), its underlying 4-bromo-2-chloroaniline (B1269894) framework is a key precursor for building heterocyclic systems like quinolines.

Various synthetic strategies can be employed to construct quinoline (B57606) rings from aniline derivatives. mdpi.com For instance, electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for producing 3-halo-quinolines. nih.gov Similarly, cascade cyclization of ortho-propynol phenyl azides can yield 4-bromo or 4-chloro quinolines. rsc.orgresearchgate.net In these contexts, the precursor 4-bromo-2-chloroaniline nih.gov would be the direct starting material. The resulting halogenated quinolines are themselves versatile intermediates, where the halogen atoms can be further functionalized, often using the same palladium-catalyzed cross-coupling reactions discussed previously. google.com For example, a bromo-substituted quinoline can undergo a Suzuki coupling to introduce aryl groups at specific positions. google.com

Therefore, this compound is considered a valuable member of the chemical family used to access these important heterocyclic scaffolds, primarily through its precursor amine.

Table 2: Heterocyclic Systems Derived from Substituted Anilines

Heterocycle Class General Synthetic Method Role of Aniline Derivative
Quinolines Friedländer Synthesis Condensation with an enolizable ketone/aldehyde
Quinolines Skraup Synthesis Reaction with glycerol, sulfuric acid, and an oxidizing agent
Quinolines Combes quinoline synthesis Acid-catalyzed reaction with a β-diketone
Indazoles Davis-Beirut reaction Reaction with sulfonamides followed by cyclization

Applications in Material Science and Dye Chemistry

The electronic properties endowed by the substituents of this compound make it and its derivatives valuable in the fields of material science and dye chemistry. The combination of electron-donating and electron-withdrawing groups on the aromatic ring is key to these applications.

In dye chemistry, the synthesis of azo dyes is a prominent application. unb.ca Azo dyes are characterized by the nitrogen-nitrogen double bond (–N=N–), which acts as a chromophore (the part of a molecule responsible for its color). plantarchives.org These dyes are synthesized via a two-step process: diazotization and coupling. byjus.com

Diazotization : A primary aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures. byjus.com For this, the precursor 4-bromo-2-chloroaniline would be used.

Azo Coupling : The resulting diazonium salt (an electrophile) is reacted with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline derivative, to form the azo linkage. byjus.comresearchgate.net

The final color and properties of the dye are tuned by the substituents on both aromatic rings. The N,N-dimethylamino group is a powerful electron-donating group and one of the strongest auxochromes—a group that modifies the ability of a chromophore to absorb light, altering the color and intensifying it. The bromo and chloro groups are electron-withdrawing and can further modulate the electronic structure and light-fastness of the dye. Therefore, while its primary amine precursor is needed for diazotization, this compound itself can act as a potent coupling component to produce intensely colored azo dyes.

Beyond dyes, substituted anilines are used to create advanced materials. For example, the related compound 4-bromo-4'-chloro benzylidene aniline has been synthesized and investigated for its nonlinear optical (NLO) properties, which are important for applications in telecommunications and optical computing. researchgate.net The specific substitution pattern on this compound makes it an interesting candidate for incorporation into polymers or other materials where its electronic and steric properties can be exploited.

Table 3: Functional Groups and Their Roles in Dye Chemistry

Functional Group Type Role in Dye Structure
-N=N- (Azo) Chromophore Primary source of color
-N(CH₃)₂ (Dimethylamino) Auxochrome Intensifies and modifies color (bathochromic shift)
-Br (Bromo) Electron-withdrawing group Modulates color, improves light-fastness
-Cl (Chloro) Electron-withdrawing group Modulates color, improves light-fastness

Emerging Research Directions and Future Perspectives on 4 Bromo 2 Chloro N,n Dimethylaniline

Development of Sustainable and Green Synthetic Methodologies

The synthesis of highly substituted anilines like 4-bromo-2-chloro-N,N-dimethylaniline has traditionally relied on multi-step processes that often involve hazardous reagents and generate significant waste. researchgate.net Current research is actively pursuing greener alternatives that improve efficiency and minimize environmental impact.

One promising approach involves the use of ionic liquids in conjunction with copper halides for regioselective halogenation of unprotected anilines. beilstein-journals.orgnih.gov This method offers a safer operational choice by avoiding hazardous reagents like gaseous HCl and supplementary oxygen. nih.gov For the synthesis of this compound, a potential green pathway could involve the sequential or one-pot halogenation of N,N-dimethylaniline using CuCl₂ and CuBr₂ in an ionic liquid medium, which has been shown to favor para-substitution for bromination and can also achieve chlorination. beilstein-journals.orgnih.gov

Another key area of green chemistry is the replacement of traditional alkylating agents. Dimethyl carbonate (DMC) is emerging as an environmentally benign methylating reagent for the N,N-dimethylation of anilines. mit.educhemicalbook.com It is non-toxic and the reactions can be performed over reusable catalysts, such as zeolites or biogenic bimetallic nanoparticles, reducing waste and improving atom economy. mit.edunih.gov The selective N-monomethylation of primary anilines with DMC has been successfully demonstrated in continuous flow, suggesting a pathway for the controlled synthesis of the N,N-dimethyl group. mit.edu

Furthermore, the use of N-bromosuccinimide (NBS) as a brominating agent is considered a greener alternative to liquid bromine, as it is a solid and easier to handle, and can be used in less hazardous solvents like water or alcohols. wordpress.com However, the atom economy of NBS is lower than that of Br₂. wordpress.com A greener synthesis of this compound could, therefore, involve an initial greener chlorination followed by bromination using a system like ceric ammonium (B1175870) nitrate–KBr, which avoids the direct use of bromine. researchgate.net

An alternative synthetic strategy involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov This method provides regioselective access to halogenated anilines, with thionyl chloride favoring ortho-chlorination and thionyl bromide leading to para-bromination. nih.gov This approach could be adapted for the synthesis of the target compound, potentially offering a high degree of regiochemical control.

Green Reagent/MethodPotential Application in Synthesis of this compoundReference(s)
Copper(II) halides in ionic liquidsRegioselective chlorination and bromination of N,N-dimethylaniline. beilstein-journals.orgnih.gov
Dimethyl Carbonate (DMC)N,N-dimethylation of a 4-bromo-2-chloroaniline (B1269894) precursor. mit.educhemicalbook.comnih.gov
N-Bromosuccinimide (NBS)Bromination step, offering a safer alternative to Br₂. wordpress.com
Ceric ammonium nitrate–KBrGreener bromination method. researchgate.net
Thionyl halides on N-oxidesRegioselective introduction of chloro and bromo substituents. nih.gov

Integration of Advanced Automation and Flow Chemistry in Synthesis

The integration of automation and continuous flow chemistry is revolutionizing the synthesis of organic molecules, offering enhanced control, safety, and scalability. uc.ptmdpi.comnih.gov For a multi-step synthesis like that of this compound, these technologies hold significant promise.

Flow chemistry, by virtue of its high surface-to-volume ratio, allows for precise control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions. mdpi.com The synthesis of halogenated anilines, which can be hazardous, could be made safer in a continuous flow setup. For instance, a three-step process converting aniline (B41778) derivatives to secondary amides has been demonstrated in a flow system. researchgate.net The selective N-monomethylation of anilines using dimethyl carbonate has also been successfully translated to a continuous flow process, highlighting the potential for the efficient and scalable N,N-dimethylation step in the synthesis of the target compound. mit.edu

Automated synthesis platforms, which can perform sequential reactions, purifications, and analyses, are becoming increasingly valuable in research and development. nih.gov An automated system could be programmed to perform the multi-step synthesis of this compound from a simple aniline precursor, including the necessary protection, halogenation, N,N-dimethylation, and deprotection steps where applicable. researchgate.net This would not only accelerate the synthesis but also improve reproducibility and allow for high-throughput screening of reaction conditions to optimize the yield and purity of the final product.

TechnologyPotential Advantage for Synthesis of this compoundReference(s)
Flow ChemistryImproved safety for hazardous halogenation reactions, enhanced control over reaction conditions, and easier scalability. mit.eduuc.ptmdpi.comnih.govresearchgate.net
Automated SynthesisHigh-throughput screening of reaction conditions, improved reproducibility, and reduced manual labor for multi-step synthesis. nih.gov

Refined Computational Predictions and Machine Learning Applications in Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) and machine learning, is becoming an indispensable tool for predicting the reactivity and properties of molecules like this compound.

DFT calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule, which are crucial for understanding its reactivity. aljest.nettci-thaijo.org For instance, DFT studies on substituted anilines can help predict the most likely sites for electrophilic attack or nucleophilic substitution. worldscientific.comresearchgate.net A DFT study of 4-bromo-N,N-dimethylaniline has been conducted to determine its ionization potential, electronic affinity, and other reactivity descriptors. tci-thaijo.org Similar calculations for this compound would allow for a detailed understanding of how the interplay between the bromo, chloro, and dimethylamino groups influences its chemical behavior.

Machine learning models are now being developed to predict the regioselectivity of chemical reactions with high accuracy. aiche.orgrsc.orgchemrxiv.orgrsc.org For the synthesis of this compound, a key challenge is controlling the position of the halogen substituents. A machine learning model, trained on a large dataset of halogenation reactions, could predict the most likely outcome of chlorinating and brominating N,N-dimethylaniline, thus guiding the choice of reagents and reaction conditions to achieve the desired 2-chloro-4-bromo substitution pattern. rsc.orgchemrxiv.orgresearchgate.net These models often use quantum chemical descriptors, such as atomic charges, as input, combining the power of computational chemistry with artificial intelligence. rsc.orgchemrxiv.org

Computational MethodApplication to this compoundReference(s)
Density Functional Theory (DFT)Prediction of electronic properties, reactivity sites, and spectroscopic characteristics. aljest.nettci-thaijo.orgworldscientific.comresearchgate.net
Machine Learning (ML)Prediction of regioselectivity in halogenation reactions to favor the desired 2-chloro-4-bromo substitution. aiche.orgrsc.orgchemrxiv.orgrsc.orgresearchgate.net

Exploration of Novel Catalytic Systems for Specific Transformations

The bromine and chlorine atoms on the this compound ring are valuable "handles" for further functionalization through cross-coupling reactions. Research into novel catalytic systems is expanding the toolbox for these transformations.

Palladium-catalyzed amination of aryl chlorides and bromides is a powerful method for constructing C-N bonds. acs.orgacs.org While these reactions have been extensively studied, there is ongoing research to develop more active and general catalysts. For this compound, the differential reactivity of the C-Br and C-Cl bonds could be exploited for selective cross-coupling reactions. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for sequential functionalization.

Copper-catalyzed amination reactions are also gaining prominence as a more economical alternative to palladium-based systems. nih.govorganic-chemistry.org Recent advances have led to the development of copper catalysts that are effective for the amination of aryl bromides under mild conditions and are tolerant of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org These catalysts could be employed to introduce new amino groups onto the this compound scaffold.

Furthermore, the development of catalysts for the amination of aryl halides with ammonium salts as the amine source offers a practical alternative to using gaseous ammonia. acs.org This could be relevant for transforming the halogenated sites of the title compound into primary amino groups, further diversifying its potential applications.

Catalytic SystemPotential Transformation of this compoundReference(s)
Palladium-based catalystsSelective cross-coupling at the C-Br or C-Cl position to form new C-N or C-C bonds. acs.orgacs.org
Copper-based catalystsEconomical and functional-group-tolerant amination at the halogenated sites. nih.govorganic-chemistry.orgorganic-chemistry.org
Catalysts for amination with ammonium saltsConversion of C-Br or C-Cl bonds to primary amino groups. acs.org

Investigation of Complex Intermolecular Assembly and Supramolecular Architectures

The presence of multiple halogen atoms and a dimethylamino group on this compound makes it an interesting building block for crystal engineering and the construction of supramolecular assemblies. The study of intermolecular interactions in the solid state is crucial for understanding and designing materials with specific properties.

Crystal structure analysis of the related compound, 4-bromo-2-chloroaniline, reveals that molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, forming sheet-like structures. researchgate.netresearchgate.net For this compound, which lacks the N-H protons for classical hydrogen bonding, other weak interactions such as C-H···π, halogen···halogen (Cl···Br), and π···π stacking interactions would likely dominate the crystal packing. The study of halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, is a rapidly growing field. prezi.com The bromine and chlorine atoms in the target molecule could act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules to form well-defined supramolecular architectures. google.com

The ability to control the self-assembly of molecules is a key goal in materials science. By understanding the interplay of these weak intermolecular forces, it may be possible to design crystalline materials of this compound with desired properties, such as specific packing motifs or porosity. The study of supramolecular assemblies of similar halogenated compounds provides a framework for predicting and controlling the solid-state structure of the title compound. prezi.comgoogle.com

Intermolecular InteractionPotential Role in Supramolecular Assembly of this compoundReference(s)
Halogen Bonding (Cl···Br, C-Br···π, C-Cl···π)Directional interactions that can be used to control crystal packing and form specific synthons. researchgate.netprezi.comgoogle.com
C-H···π InteractionsContribution to the overall stability of the crystal lattice. researchgate.net
π···π StackingStacking of the aromatic rings, influencing the electronic properties of the solid. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-chloro-N,N-dimethylaniline, and how can reaction parameters be controlled to maximize yield?

  • Methodological Answer : The synthesis of brominated aniline derivatives typically involves electrophilic aromatic substitution. Evidence suggests that controlling temperature (e.g., gradual addition of bromine at 0–5°C) and solvent polarity (e.g., using pyridine as a catalyst to enhance regioselectivity) is critical . Optimization may also require adjusting stoichiometry and reaction time. For example, in analogous compounds like 4-bromo-N,N-dimethylaniline, brominating agents like N-bromosuccinimide (NBS) under inert conditions improve selectivity .

Q. How can spectroscopic and crystallographic techniques be used to confirm the molecular structure of this compound?

  • Methodological Answer :

  • X-ray diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
  • NMR/IR spectroscopy : Identify substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing bromo/chloro groups) .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns .
    Comparative analysis with computational models (e.g., DFT-optimized geometries) enhances validation .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer :

  • Melting point : Differential scanning calorimetry (DSC) or capillary methods .
  • Solubility : Phase-solubility studies in solvents like ethanol or dichloromethane .
  • Stability : Thermogravimetric analysis (TGA) to assess decomposition under varying temperatures .
    For example, 4-bromo-N,N-dimethylaniline has a melting point of 53–56°C and boiling point of 263–265°C .

Advanced Research Questions

Q. How do computational methods like DFT and Hartree-Fock theory predict the electronic properties of this compound, and how do these compare with experimental data?

  • Methodological Answer :

  • DFT/HF calculations : Use basis sets (e.g., 6-31G(d)) to optimize geometry and compute vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals (FMOs) .
  • Validation : Compare computed IR spectra with experimental data to identify discrepancies (e.g., overestimation of bond lengths) .
  • Solvent effects : Apply Polarizable Continuum Model (PCM) to simulate solvent interactions .

Q. What mechanisms explain unexpected product formation during reactions involving this compound, such as rearrangements or side reactions?

  • Methodological Answer :

  • Thermolysis studies : Monitor reaction intermediates via GC-MS or in situ NMR to detect pathways like Stevens or Sommelet rearrangements .
  • Kinetic vs. thermodynamic control : Adjust reaction conditions (e.g., temperature, base strength) to favor specific products. For instance, thermolysis of iodide analogs yields benzyl derivatives via radical intermediates .

Q. How can conflicting reports on photophysical properties (e.g., charge transfer in excited states) be resolved for halogenated aniline derivatives?

  • Methodological Answer :

  • Time-resolved spectroscopy : Use transient absorption or fluorescence lifetime measurements to distinguish between competing excited-state pathways .
  • Computational validation : Compare TD-DFT results (e.g., vertical excitation energies) with experimental UV-Vis spectra to confirm/refute charge transfer .
  • Environmental factors : Assess solvent polarity and pH effects on fluorescence quenching .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Toxicity mitigation : Use fume hoods, PPE (gloves, goggles), and adhere to LD50 guidelines (e.g., rodent oral LD50 ~500 mg/kg for similar compounds) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Spill management : Neutralize with absorbents like vermiculite and dispose as hazardous waste .

Key Considerations

  • Data Contradictions : Resolve discrepancies (e.g., charge transfer in excited states) by integrating experimental (time-resolved spectroscopy) and computational (TD-DFT) approaches .
  • Reaction Design : Prioritize regioselectivity in bromination/chlorination by leveraging steric and electronic effects of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.